N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is an organic compound with the molecular formula C16H15BrFNO It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which are attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide typically involves the following steps:
Bromination and Fluorination: The starting material, 2-phenylbutanamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amidation: The brominated and fluorinated intermediate is then subjected to amidation with an appropriate amine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the bromine or fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)benzamide
- N-(4-bromo-2-fluorophenyl)acetamide
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Comparison: N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is unique due to its butanamide backbone, which distinguishes it from other similar compounds that may have different functional groups or chain lengths
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWGLBGFIJQPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387328 |
Source
|
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349431-99-8 |
Source
|
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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